molecular formula C12H11NO3 B1296331 N-(3-Oxobutyl)phthalimide CAS No. 3783-77-5

N-(3-Oxobutyl)phthalimide

Cat. No. B1296331
Key on ui cas rn: 3783-77-5
M. Wt: 217.22 g/mol
InChI Key: ONTXCMXICQNNNO-UHFFFAOYSA-N
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Patent
US09169270B2

Procedure details

To a well-stirred milky suspension of phthalimide (60.0 g, 408.0 mmol, 1.00 eq.) and 3-buten-2-one (33.2 mL, 408.0 mmol, 1.00 eq.) in anhydrous ethyl acetate (400 mL) under N2, a freshly prepared yellow homogeneous solution of sodium ethoxide (1.4 g, 20.4 mmol, 0.05 eq.) in anhydrous ethanol (100 mL) was added dropwise (over 35 min.). After completion of the addition, the resulting slightly yellow heterogeneous mixture was further stirred at r.t. for 2 hours. The beige heterogeneous mixture was then refluxed (oil bath temperature=90° C.) for 2 hours. The resulting orange homogeneous solution was then allowed to slowly cool down to r.t. The resulting heterogeneous mixture was concentrated to dryness in vacuo to afford a beige solid which was recrystallized from EtOH to afford the title compound as a beige solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH3:12][C:13](=[O:16])[CH:14]=[CH2:15].[O-]CC.[Na+]>C(OCC)(=O)C.C(O)C>[O:16]=[C:13]([CH3:12])[CH2:14][CH2:15][N:5]1[C:1](=[O:11])[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]1=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
33.2 mL
Type
reactant
Smiles
CC(C=C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting slightly yellow heterogeneous mixture was further stirred at r.t. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
The beige heterogeneous mixture was then refluxed (oil bath temperature=90° C.) for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool down to r.t
CONCENTRATION
Type
CONCENTRATION
Details
The resulting heterogeneous mixture was concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a beige solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from EtOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C(CCN1C(C2=CC=CC=C2C1=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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